molecular formula C18H43O6P B1617234 Heptyl nonyl hydrogen phosphate CAS No. 68186-45-8

Heptyl nonyl hydrogen phosphate

Cat. No.: B1617234
CAS No.: 68186-45-8
M. Wt: 386.5 g/mol
InChI Key: YKZVGWYYZZHSAS-UHFFFAOYSA-N
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Description

Heptyl nonyl hydrogen phosphate is a mixed alkyl phosphate ester characterized by a heptyl (C7) and a nonyl (C9) chain bonded to a hydrogen phosphate group. It is structurally represented as $ \text{C}7\text{H}{15}\text{O} $-$ \text{PO}4\text{H} $-$ \text{C}9\text{H}_{19} $. This compound is primarily utilized as an internal mold release agent in polyurethane and polythiourethane lens production due to its lubricious and non-corrosive properties .

Properties

CAS No.

68186-45-8

Molecular Formula

C18H43O6P

Molecular Weight

386.5 g/mol

IUPAC Name

decan-1-ol;octan-1-ol;phosphoric acid

InChI

InChI=1S/C10H22O.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11;1-2-3-4-5-6-7-8-9;1-5(2,3)4/h11H,2-10H2,1H3;9H,2-8H2,1H3;(H3,1,2,3,4)

InChI Key

YKZVGWYYZZHSAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCOP(=O)(O)OCCCCCCC

Canonical SMILES

CCCCCCCCCCO.CCCCCCCCO.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Alcohol Esterification with Phosphorus Oxychloride

This method involves reacting heptanol and nonanol with phosphorus oxychloride (POCl₃) under inert conditions. A typical procedure includes:

Reaction conditions :

  • Molar ratio : 1:2:1 (POCl₃ : heptanol : nonanol)
  • Temperature : 70–95°C during reagent addition, followed by 120–130°C for 5 hours
  • Catalyst : None required; reaction proceeds via nucleophilic substitution

Key steps :

  • Drying of alcohols via azeotropic distillation with xylene.
  • Gradual addition of POCl₃ to prevent lump formation.
  • Post-reaction neutralization and purification via ion exchange.

Outcome :

  • Conversion rates exceed 97% when 0.1–0.8% water is added pre-reaction.
  • Unreacted alcohol content drops from 9.38% (anhydrous) to 2.5% (with 0.6% H₂O).
Additive (% H₂O) Unreacted Alcohol (%) Conversion Efficiency (%)
0 9.38 90.62
0.6 2.50 97.50

TBA-Activated Phosphate Conversion

This redox-neutral approach utilizes tetrabutylammonium (TBA) salts to enhance phosphate reactivity:

Procedure :

  • Dissolve phosphate source in dichloromethane with [TBA][PO₂Cl₂].
  • React with organolithium reagents (e.g., alkyne/aryl lithium) at −78°C.
  • Acidify using cation exchange resin to yield final product.

Advantages :

  • Achieves P–C bond formation for hypophosphorous acid derivatives.
  • Enables synthesis of fluorescent compounds (e.g., IV-7 ).

Critical factors :

  • TBA cations facilitate ion-pairing and hydrogen bonding, reducing energy barriers.
  • Solubility of phosphate intermediates determines reaction efficiency.

Industrial Phosphorus Pentoxide Method

Large-scale production employs P₄O₁₀ due to cost-effectiveness:

Optimized parameters :

  • Catalyst : 0.1–0.8% H₂O or H₂SO₄.
  • Temperature : 90–200°C under atmospheric pressure.
  • Molar ratio : 1:2–3 (P₄O₁₀ : mixed alcohols).

Mechanism :
P₄O₁₀ reacts sequentially with alcohols:
$$
\text{P}4\text{O}{10} + 3\text{ROH} \rightarrow \text{ROPO(OH)}2 + \text{H}3\text{PO}4 \quad \text{(Step 1)}
$$
$$
\text{ROPO(OH)}
2 + \text{R'OH} \rightarrow \text{ROPO(OH)(OR')} \quad \text{(Step 2)}
$$

Purification :

  • Distillation removes excess alcohols and phosphoric acid.
  • Ion exchange chromatography isolates monoesters.

Hemiketal Intermediate Approach

Developed for fluorinated analogs, this method adapts to hydrocarbon chains:

Process :

  • Synthesize hemiketal intermediates via alcohol-ketone condensation.
  • Convert hemiketals to sodium salts using NaH.
  • Phosphorylate with POCl₃ or POC₁₃.

Challenges :

  • Low conversion rates (21% for amyl derivatives) due to steric hindrance.
  • Competing esterification necessitates precise stoichiometry.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Factor
POCl₃ Esterification 97.5 95–98 Industrial Moderate
TBA-Activated 85–90 99+ Lab-scale High
P₄O₁₀ Catalyzed 95 90–93 Industrial Low
Hemiketal Phosphorylation 21 80–85 Lab-scale Very High

Chemical Reactions Analysis

Types of Reactions: Heptyl nonyl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate ester into its corresponding alcohols and phosphorous acid.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Heptyl alcohol, nonyl alcohol, and phosphorous acid.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Heptyl nonyl hydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphorylation processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of heptyl nonyl hydrogen phosphate involves its interaction with molecular targets through phosphorylation. The phosphate group can transfer to various substrates, modifying their chemical properties and biological activities. This process is crucial in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

The following sections compare heptyl nonyl hydrogen phosphate with structurally related alkyl phosphates, phosphites, and derivatives, focusing on physicochemical properties, functional performance, and toxicity.

Structural and Physicochemical Properties
Compound Alkyl Chain Lengths Molecular Formula Molecular Weight (g/mol) Key Applications
This compound C7 + C9 $ \text{C}{16}\text{H}{35}\text{O}_4\text{P} $ ~306.3* Mold release agents
C9-15 Alkyl phosphate C9-C15 (mixture) Variable Variable Surfactants, cosmetics
Heptyl orthophosphate C7 (monoester) $ \text{C}7\text{H}{17}\text{O}_4\text{P} $ 196.18 Not specified
Nonylphenol ethoxylate phosphate C9 + ethoxylate groups Complex ~600-800 Surfactants, pesticides

*Estimated based on analogous compounds.

Key Observations :

  • Chain Length Impact: Longer alkyl chains (e.g., C9-15) enhance hydrophobicity and surfactant stability but reduce water solubility. This compound balances moderate hydrophobicity with lubricity, making it suitable for mold release .
  • Phosphorus Content: Phosphorus content correlates with flame-retardant efficacy. This compound likely has a higher phosphorus percentage (~10-12%) than longer-chain derivatives (e.g., C20-22 alkyl phosphates at ~6-8%), enhancing its utility in fire-resistant formulations .
Functional Performance
  • Flame Retardancy: Compounds with shorter alkyl chains (e.g., heptyl) exhibit higher Limiting Oxygen Index (LOI) values compared to nonyl, decyl, or tetradecyl derivatives, indicating superior flame retardancy. This is attributed to optimized phosphorus release during combustion .
  • Surfactant Efficiency: Nonylphenol ethoxylate phosphates (e.g., NONYL NONOXYNOL-7 PHOSPHATE) outperform this compound in emulsification due to ethoxylate groups enhancing water solubility. However, nonylphenol derivatives face regulatory restrictions due to environmental persistence .

Q & A

Basic: What are the established synthetic routes for heptyl nonyl hydrogen phosphate, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via esterification of phosphoric acid with heptyl and nonyl alcohols. Key variables include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) are standard, but milder catalysts like ionic liquids may reduce side reactions (e.g., oxidation of alkyl chains) .
  • Temperature control : Elevated temperatures (~100–120°C) accelerate esterification but risk thermal degradation of branched alkyl groups. Lower temperatures (60–80°C) with prolonged reaction times (~24–48 hrs) improve selectivity .
  • Purification : Liquid-liquid extraction (e.g., using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted alcohols and phosphoric acid residues .

Basic: Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm esterification success. For example, ³¹P NMR peaks near 0–1 ppm indicate phosphate ester formation, while free phosphate groups appear at ~3–5 ppm .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) distinguishes molecular ion peaks (e.g., [M-H]⁻ at m/z ~353 for C₁₆H₃₅O₄P⁻) from fragmentation products .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C alkyl ester) confirm functional groups. Discrepancies in alkyl chain length can be resolved via comparative analysis with reference spectra .

Advanced: How do structural variations in alkyl chain length (heptyl vs. nonyl) affect the compound’s surfactant properties and membrane interactions?

Answer:
The heptyl (C₇) and nonyl (C₉) chains confer amphiphilicity, critical for:

  • Critical Micelle Concentration (CMC) : Longer nonyl chains lower CMC (e.g., ~0.1 mM vs. 0.5 mM for C₇), enhancing micelle stability in aqueous solutions. This is quantified via surface tension measurements .
  • Membrane fluidity modulation : Differential scanning calorimetry (DSC) shows that C₉ chains integrate more effectively into lipid bilayers, reducing phase transition temperatures (ΔT ~2–4°C) compared to C₇. This is attributed to increased hydrophobic interactions .
  • Cytotoxicity : Shorter chains (C₇) exhibit higher cytotoxicity (e.g., 65% cell viability at 10 µM) compared to C₉ (96% viability), likely due to enhanced membrane disruption .

Advanced: What experimental strategies address contradictions in reported bioactivity data for phosphate esters like this compound?

Answer:
Contradictions often arise from:

  • Solvent effects : Bioactivity assays using DMSO vs. aqueous buffers yield divergent results due to solubility differences. Standardize solvent systems (e.g., ≤0.1% DMSO in PBS) and validate via parallel controls .
  • Purity thresholds : Trace alcohol residues (from synthesis) can confound enzyme inhibition assays. Validate purity via HPLC (≥95%) and include blank runs to exclude solvent interference .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare bioactivity across chain lengths. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Advanced: How can computational modeling predict the role of this compound in polymer stabilization, and what experimental validation is required?

Answer:

  • Molecular Dynamics (MD) simulations : Model interactions between the phosphate ester and polymer matrices (e.g., polyesters). Key parameters include binding energy (ΔG ~-5 to -10 kcal/mol) and hydrogen-bonding patterns with carbonyl groups .
  • Thermogravimetric Analysis (TGA) : Experimental validation requires comparing decomposition temperatures (Td) of stabilized vs. unstabilized polymers. A ΔTd ≥20°C confirms stabilization efficacy .
  • Accelerated aging tests : Expose polymers to UV light (e.g., 365 nm, 500 hrs) and quantify degradation via gel permeation chromatography (GPC). Reduced polydispersity (PDI <1.5) indicates effective stabilization .

Basic: What are the standard protocols for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • Sample preparation : Deproteinize serum/buffer samples with acetonitrile (1:2 v/v), centrifuge (10,000 ×g, 10 min), and filter (0.22 µm PTFE) .
  • Chromatography : Use reverse-phase HPLC (C18 column, 250 ×4.6 mm) with a mobile phase of 70:30 methanol/10 mM ammonium acetate (pH 5.0). Retention time ~8–10 min .
  • Detection : UV-Vis at 210 nm (phosphate ester absorbance) or tandem MS (MRM transition m/z 353→79 for quantification) .

Advanced: How does stereochemistry influence the reactivity of this compound in catalytic systems?

Answer:

  • Chiral centers : If present (e.g., from branched alkyl chains), enantiomers exhibit divergent catalytic activity. Resolve via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .
  • Kinetic studies : Compare reaction rates (kcat) of racemic vs. enantiopure forms in ester hydrolysis. A 2–3 fold difference in kcat suggests stereochemical influence .
  • X-ray crystallography : Resolve enzyme-phosphate complexes (e.g., alkaline phosphatase) to identify stereospecific binding pockets .

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